molecular formula C9H12ClN3O B11723446 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide

Cat. No.: B11723446
M. Wt: 213.66 g/mol
InChI Key: URCXQPIMGQBIHK-UHFFFAOYSA-N
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Description

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C9H12ClN3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide typically involves the reaction of 2-chloro-3-hydroxypyridine with isopropylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-hydroxy-6-(propan-2-yl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxyl group and the carboximidamide moiety are key functional groups that interact with biological molecules, potentially inhibiting enzymes or binding to receptors .

Properties

IUPAC Name

2-chloro-N'-hydroxy-6-propan-2-ylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-5(2)7-4-3-6(8(10)12-7)9(11)13-14/h3-5,14H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCXQPIMGQBIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)C(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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